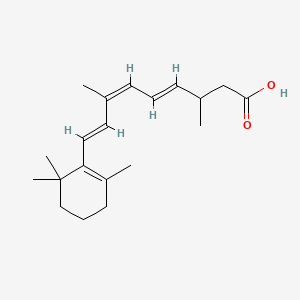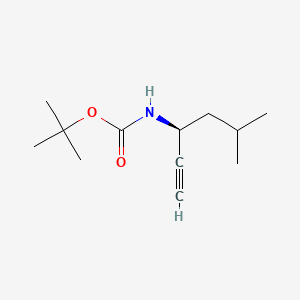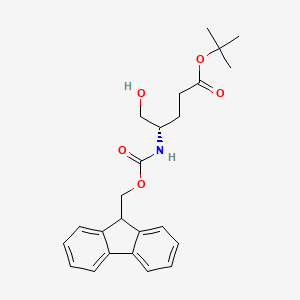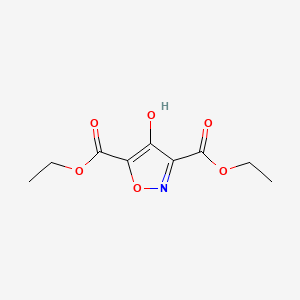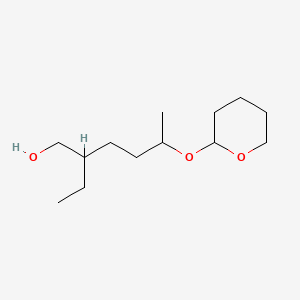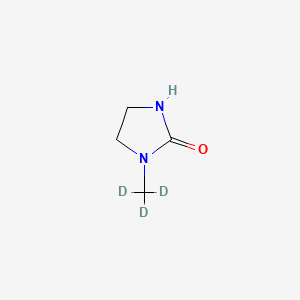
3,4,5-Trimethoxybenzyl-d9 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzyl-d9 Bromide, also known as 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9, is a biochemical used for proteomics research . It has a molecular formula of C10H4D9BrO3 and a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three methoxy groups (-OCH3) and a bromomethyl group (-CH2Br) attached. The ‘d9’ in its name indicates the presence of nine deuterium (D) atoms, which are isotopes of hydrogen .Aplicaciones Científicas De Investigación
Structural Properties and Synthesis
Structural Analysis for Dendritic Material Synthesis : The structural properties of 3,4,5-trimethoxybenzyl bromide have been determined using powder X-ray diffraction data. These compounds are significant as building blocks in the synthesis of dendritic materials. The structural differences between compounds with and without the methoxy group at the 4-position of the aromatic ring are substantial, indicating their potential versatility in material synthesis (Pan et al., 2005).
Photochemistry of Derivatives for SN1 Reactivity : Research into the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including bromide, reveals insights into their solvolytic reactivity. These findings suggest SN1 reactivity with an early transition state, which could be relevant in designing photochemical reactions (DeCosta et al., 2000).
Antioxidant Properties
- Heterocyclic Compounds with Antioxidant Activity : A series of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group exhibited significant antioxidant activity. These compounds, including thiosemicarbazide and 1,2,4-triazole derivatives, demonstrated potent activity in DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. This study emphasizes the radical scavenging potential of compounds containing the 3,4,5-trimethoxy moiety (Kareem et al., 2016).
Synthetic Methods and Catalytic Applications
Efficient Synthesis of Derivatives : Research has led to the development of convenient and efficient procedures for preparing 3,4,5-trimethoxybenzyl sulfides and ethers. These methods are significant for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science (Potapov et al., 2016).
Catalysis in Organic Reactions : Studies on selenoxides as catalysts for the bromination of organic substrates highlight the efficiency of these catalysts in promoting bromination reactions. This work includes the usage of 3,4,5-trimethoxybenzene derivatives, demonstrating the versatility of compounds with the 3,4,5-trimethoxy moiety in catalytic processes (Goodman & Detty, 2004).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-d9 Bromide involves the conversion of 3,4,5-Trimethoxybenzyl alcohol to the corresponding bromide derivative.", "Starting Materials": [ "3,4,5-Trimethoxybenzyl alcohol", "Deuterium oxide (D2O)", "Hydrogen bromide (HBr)", "Sodium bromide (NaBr)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Dissolve 3,4,5-Trimethoxybenzyl alcohol in deuterium oxide (D2O) and add sodium deuteroxide (NaOD) to the solution. Stir the mixture for several hours to exchange the hydrogen atoms with deuterium atoms.", "Step 2: Remove the excess NaOD by filtration and evaporate the solvent to obtain 3,4,5-Trimethoxybenzyl-d9 alcohol.", "Step 3: Dissolve 3,4,5-Trimethoxybenzyl-d9 alcohol in anhydrous hydrogen bromide (HBr) and add sodium bromide (NaBr) to the solution. Stir the mixture at room temperature for several hours.", "Step 4: Remove the excess HBr and NaBr by filtration and wash the residue with diethyl ether. Dry the product under vacuum to obtain 3,4,5-Trimethoxybenzyl-d9 Bromide." ] } | |
| 1346601-33-9 | |
Fórmula molecular |
C10H13BrO3 |
Peso molecular |
270.17 |
Nombre IUPAC |
5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
QEGDRYOJTONTLO-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CBr |
Sinónimos |
5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



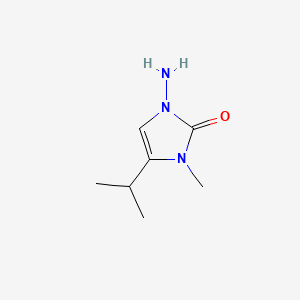
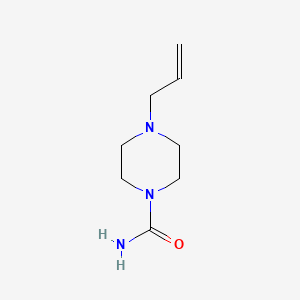
![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)

